molecular formula C12H15FO2 B7865621 1-(4-Butoxy-3-fluorophenyl)ethanone

1-(4-Butoxy-3-fluorophenyl)ethanone

Cat. No.: B7865621
M. Wt: 210.24 g/mol
InChI Key: ZPZYLIDZIGMVKQ-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-fluorophenyl)ethanone is an organic compound with the molecular formula C12H15FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a butoxy group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butoxy-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Butoxy-3-fluorobenzoic acid.

    Reduction: 1-(4-Butoxy-3-fluorophenyl)ethanol.

    Substitution: 4-Butoxy-3-substituted phenyl ethanone derivatives.

Scientific Research Applications

1-(4-Butoxy-3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: It is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-butoxy-3-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the butoxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    1-(4-Butoxyphenyl)ethanone: Lacks the fluorine substituent, which can significantly alter its reactivity and biological activity.

    1-(3-Fluorophenyl)ethanone: Lacks the butoxy group, affecting its solubility and interaction with biological targets.

    1-(4-Fluorophenyl)ethanone: Similar structure but without the butoxy group, leading to different chemical and physical properties.

Uniqueness: 1-(4-Butoxy-3-fluorophenyl)ethanone is unique due to the combined presence of both butoxy and fluorine substituents, which confer distinct chemical reactivity and potential biological activity. This combination can enhance its utility in various applications compared to its analogs.

Properties

IUPAC Name

1-(4-butoxy-3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZYLIDZIGMVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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